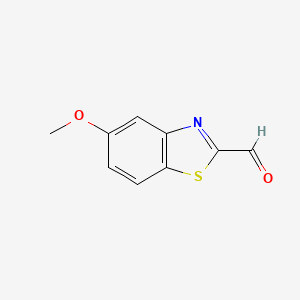

5-Methoxybenzothiazole-2-carboxaldehyde

Vue d'ensemble

Description

Synthesis Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Applications De Recherche Scientifique

Pharmaceutical Research: BCL-2 Inhibitors

5-Methoxybenzothiazole-2-carboxaldehyde: has been utilized in the design and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors . These inhibitors play a crucial role in cancer therapy, as the BCL-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. The compound’s unique structure aids in the creation of molecules that can potentially disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, thereby inducing apoptosis in cancer cells .

Dye Synthesis

This compound serves as a precursor in the synthesis of various dyes. Its molecular structure allows for the creation of complex dyes with specific properties required for different applications. The versatility of 5-Methoxybenzothiazole-2-carboxaldehyde in dye synthesis makes it a valuable asset in the development of new materials and textiles.

Agrochemical Development

In agrochemical research, 5-Methoxybenzothiazole-2-carboxaldehyde is used to develop new compounds that can serve as pesticides or fertilizers. Its efficacy in this field stems from its reactivity and ability to form stable compounds that can enhance agricultural productivity.

Organic Synthesis

The compound is a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity with various organic and inorganic reagents opens up pathways to synthesize a wide range of organic molecules, which can have applications across multiple fields of chemistry.

Material Science

In material science, 5-Methoxybenzothiazole-2-carboxaldehyde contributes to the development of novel materials with desired properties. Researchers can manipulate its chemical structure to produce materials with specific characteristics such as conductivity, flexibility, or durability.

Analytical Chemistry

As an analytical reagent, this compound can be used to develop new methods for the detection and quantification of other substances. Its chemical properties allow it to react selectively with certain analytes, making it a useful tool in the development of sensors and assays.

Mécanisme D'action

Orientations Futures

Benzothiazole and its derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Propriétés

IUPAC Name |

5-methoxy-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-6-2-3-8-7(4-6)10-9(5-11)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIVKSSGLJFDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxybenzothiazole-2-carboxaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)

![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)

![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)

![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)

![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)